2-tert-butyl-6-nitroimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are characterized by a fused ring system containing both imidazole and pyridine rings. The presence of a tert-butyl group at the 2-position and a nitro group at the 6-position makes this compound unique. Imidazo[1,2-a]pyridines are known for their significant applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Vorbereitungsmethoden
The synthesis of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot, four-component reaction involving ethane-1,2-diamine, 1,1-bis(methylthio)-2-nitroethene, aldehydes, and activated methylene compounds in the presence of ethanol can be used to prepare imidazo[1,2-a]pyridines . Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of materials with specific properties, such as catalysts and dyes.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in fungal cells. The compound interacts with sterol 14-alpha demethylase (CYP51), an enzyme crucial for ergosterol production, leading to the disruption of fungal cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:
Alpidem: Anxiolytic agent.
Zolpidem: Hypnotic used to treat insomnia.
Saripidem: Sedative and anxiolytic.
Zolimidine: Anti-ulcer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Eigenschaften
Molekularformel |
C11H13N3O2 |
---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-tert-butyl-6-nitroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)9-7-13-6-8(14(15)16)4-5-10(13)12-9/h4-7H,1-3H3 |
InChI-Schlüssel |
HDHDIYWZMRTMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.